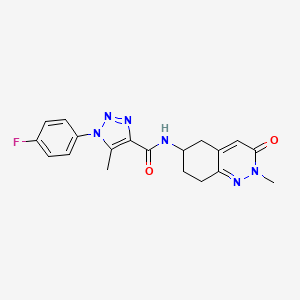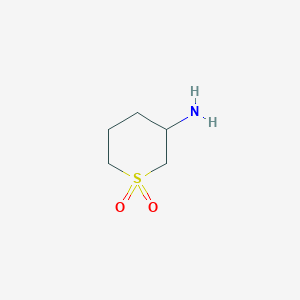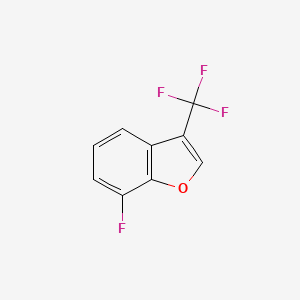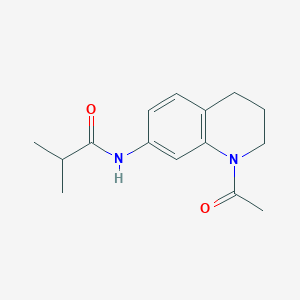![molecular formula C16H8F2N2O2 B2829853 2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1114903-23-9](/img/structure/B2829853.png)
2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is a complex organic compound that belongs to the class of chromeno-pyrazolones. This compound is characterized by the presence of a chromeno ring fused with a pyrazolone moiety, and it is substituted with a 2,4-difluorophenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of the compound “2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Pyrazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Similarly, temperature can influence the compound’s stability and its diffusion rate in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the use of propiolates and sulfonyl hydrazides as starting materials. The reaction is promoted by copper (II) ions under aerobic oxidative conditions. This method is advantageous due to its atom economy and good functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonated derivatives.
Reduction: Reduction reactions can modify the chromeno or pyrazolone rings.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Copper (II) ions and oxygen are commonly used.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfonated chromeno-pyrazolones and various substituted derivatives .
Scientific Research Applications
2-(2,4-Difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
- 2,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones
Uniqueness
2-(2,4-Difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both chromeno and pyrazolone rings. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O2/c17-10-5-6-13(12(18)8-10)20-16(21)11-7-9-3-1-2-4-14(9)22-15(11)19-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKBYCCCSJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)


![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)


![2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2829781.png)
![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)
